4-(1,1,2-Trifluoroethyl)benzonitrile

Description

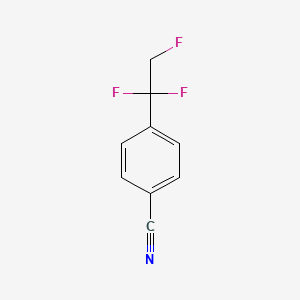

4-(1,1,2-Trifluoroethyl)benzonitrile is an organic compound with the molecular formula C9H6F3N. It is a derivative of benzonitrile, where the benzene ring is substituted with a trifluoroethyl group at the para position. This compound is of interest due to its unique chemical properties imparted by the trifluoroethyl group, which can influence its reactivity and applications in various fields.

Properties

Molecular Formula |

C9H6F3N |

|---|---|

Molecular Weight |

185.15 g/mol |

IUPAC Name |

4-(1,1,2-trifluoroethyl)benzonitrile |

InChI |

InChI=1S/C9H6F3N/c10-6-9(11,12)8-3-1-7(5-13)2-4-8/h1-4H,6H2 |

InChI Key |

PARRXUHOUSUNMM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(CF)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1,2-Trifluoroethyl)benzonitrile typically involves the introduction of the trifluoroethyl group to the benzonitrile core. One common method is the reaction of 4-bromobenzonitrile with 1,1,2-trifluoroethane in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of this compound.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-throughput screening methods to identify optimal catalysts and reaction conditions can further enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-(1,1,2-Trifluoroethyl)benzonitrile undergoes various types of chemical reactions, including:

Oxidation: The trifluoroethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

Oxidation: 4-(1,1,2-Trifluoroethyl)benzoic acid.

Reduction: 4-(1,1,2-Trifluoroethyl)benzylamine.

Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

4-(1,1,2-Trifluoroethyl)benzonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

Medicine: It serves as an intermediate in the synthesis of drugs that target specific receptors or enzymes, particularly those involved in neurological and cardiovascular diseases.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 4-(1,1,2-Trifluoroethyl)benzonitrile is largely dependent on its interaction with specific molecular targets. The trifluoroethyl group can enhance the lipophilicity of the compound, allowing it to easily cross cell membranes and interact with intracellular targets. The nitrile group can form hydrogen bonds and other interactions with active sites of enzymes or receptors, modulating their activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

4-(Trifluoromethyl)benzonitrile: Similar structure but with a trifluoromethyl group instead of a trifluoroethyl group.

4-Fluorobenzonitrile: Contains a single fluorine atom instead of a trifluoroethyl group.

4-(1,1,1-Trifluoroethyl)benzonitrile: Similar structure but with a different trifluoroethyl group configuration.

Uniqueness

4-(1,1,2-Trifluoroethyl)benzonitrile is unique due to the specific positioning of the trifluoroethyl group, which can influence its reactivity and interactions differently compared to other trifluoromethyl or fluorinated benzonitriles. This unique structure can lead to distinct chemical and biological properties, making it valuable in specialized applications.

Biological Activity

4-(1,1,2-Trifluoroethyl)benzonitrile is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoroethyl group enhances the compound's lipophilicity and metabolic stability, making it a candidate for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Weight : 201.15 g/mol

- Melting Point : Data not widely available; further studies needed.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoroethyl moiety enhances the compound's reactivity and stability, allowing it to interact effectively with enzymes and receptors.

Key Mechanisms:

- Enzyme Inhibition : The nitrile group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition of enzymatic activity.

- Receptor Binding : The lipophilic nature facilitates membrane penetration and receptor interaction, modulating cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Properties : Preliminary studies suggest potential efficacy against various cancer cell lines. For instance, compounds with similar structures have shown significant antiproliferative effects in vitro.

- Antimicrobial Activity : The compound displays promising antimicrobial properties against certain bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.

Case Studies

Several studies have highlighted the biological activity of compounds related to this compound:

-

Anticancer Efficacy :

- A study evaluated the cytotoxic effects of related trifluoroethyl-substituted benzonitriles on human cancer cell lines. Results indicated IC50 values ranging from 5 to 15 µM for various cell lines including breast and prostate cancers.

-

Antimicrobial Activity :

- In vitro testing against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively. These findings suggest that modifications in the trifluoroethyl group can enhance antimicrobial potency.

-

Structure-Activity Relationship (SAR) :

- A systematic investigation into SAR revealed that the introduction of electron-withdrawing groups like trifluoroethyl significantly increases the compound's biological activity compared to its non-fluorinated analogs.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | IC50/MIC Values |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | Cytotoxicity | 10 µM |

| Anticancer | LNCaP (prostate cancer) | Cytotoxicity | 8 µM |

| Antimicrobial | Staphylococcus aureus | Inhibition | MIC = 32 µg/mL |

| Antimicrobial | Escherichia coli | Inhibition | MIC = 64 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.